cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Overview
Description
Preparation Methods
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is primarily synthesized through the Diels-Alder reaction between maleic anhydride and cyclopentadiene . This reaction typically yields the endo isomer, which can be converted to the exo isomer through UV light irradiation . Industrial production methods involve adding maleic anhydride and a chiral catalyst to a reaction container, followed by the dropwise addition of cyclopentadiene at low temperatures. The reaction mixture is then quenched with water, and the product is crystallized from ethanol .
Chemical Reactions Analysis
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to form the corresponding acid.
Isomerization: The endo isomer can be converted to the exo isomer through UV light irradiation.
Common reagents used in these reactions include alcohols, amines, and water. Major products formed include esters, amides, and acids.
Scientific Research Applications
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is widely used in scientific research and industry due to its reactivity and versatility:
Polymer synthesis: Used in the synthesis of monomers for cross-linked polymer networks based on thiol-ene linkages.
Epoxy resins: Acts as a curing agent for epoxy resins, providing excellent thermal stability and electrical properties.
Adhesives: Used as a high-temperature curing agent for epoxy adhesives.
Surface activation: Employed as a surface activator for plastics, steel, and other materials.
Mechanism of Action
The mechanism of action of nadic anhydride involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group and protonation of the carboxylate . This mechanism is typical for acid anhydrides and is crucial for its reactivity in various chemical reactions.
Comparison with Similar Compounds
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride is unique due to its endo-exo isomerism and reactivity in thiol-ene click chemistry. Similar compounds include:
Maleic anhydride: Used in similar Diels-Alder reactions but lacks the norbornene moiety.
Phthalic anhydride: Commonly used in polymer synthesis but has different reactivity and properties.
Succinic anhydride: Another acid anhydride with different applications and reactivity.
This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6?,7? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-DPTVFECHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Himic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
129-64-6 | |
Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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